![molecular formula C7H7Cl3N2O B3141640 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride CAS No. 482374-73-2](/img/structure/B3141640.png)
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride
Overview
Description
2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride is a chemical compound with a molecular weight of 241.5 . It is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H . This code provides a specific string of characters that represent the compound’s molecular structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated the application of compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride in synthesizing various heterocyclic compounds. For example, N-substituted 2-(diphenylthiophosphoryl)acetamides, containing pyridine fragments, have been synthesized and studied as extractants for Pd(II) ions from hydrochloric acid solutions (Turanov et al., 2017). Similarly, the reaction of 2-chloro-N-(3-oxoalkenyl)acetamides with various heteroaryl sulfanyl compounds led to the formation of pyridin-2(1H)-ones (Savchenko et al., 2020).
Synthesis of Metal Complexes
The compound has been utilized in the synthesis of new metal complexes. For instance, new tetradentate ligands, including 2-(2-mercaptoethylthio)-N-(pyridin-2-ylmethyl)acetamide, were synthesized for forming monomeric complexes with various metals (Al-jeboori et al., 2010).
Crystal and Molecular Structures
The compound's derivatives have been studied for their crystal and molecular structures. For instance, the crystalline compounds N-(5-chloro-2-hydroxy-phenyl)-acetamide were characterized by X-ray diffraction analysis, helping to understand supramolecular architectures and non-covalent interactions (Chi et al., 2018).
Fluorescent Probes for Metal Ions
Compounds derived from 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been used as fluorescent probes for metal ions. For example, certain imidazo[1,2-a]pyridine derivatives have shown efficiency as fluorescent probes for mercury ion in both acetonitrile and buffered aqueous solution (Shao et al., 2011).
Herbicide Antidotes
Some derivatives of 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride have been found to be strong herbicide antidotes. Functionalized 3-(substituted amino)thieno[2,3-b]pyridines bearing azidoacetamide and monothiooxamide fragments, starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, demonstrated significant herbicidal antidote properties (Dotsenko et al., 2019).
NMR Study of Tautomerism
An NMR study of the tautomerism of 2-acylaminopyridines, including compounds similar to 2-Chloro-N-(5-chloro-2-pyridinyl)acetamide hydrochloride, has been conducted. This study helps in understanding the molecular behavior of these compounds in various solvents (Katritzky & Ghiviriga, 1995).
properties
IUPAC Name |
2-chloro-N-(5-chloropyridin-2-yl)acetamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O.ClH/c8-3-7(12)11-6-2-1-5(9)4-10-6;/h1-2,4H,3H2,(H,10,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORGKCJDLKAJQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NC(=O)CCl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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